molecular formula C18H29N5O4 B8114115 (S)-2-((R)-2-amino-3-methylbutanamido)-N-(4-(hydroxymethyl)phenyl)-5-ureidopentanamide

(S)-2-((R)-2-amino-3-methylbutanamido)-N-(4-(hydroxymethyl)phenyl)-5-ureidopentanamide

Numéro de catalogue: B8114115
Poids moléculaire: 379.5 g/mol
Clé InChI: VEGGTWZUZGZKHY-LSDHHAIUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(S)-2-((R)-2-amino-3-methylbutanamido)-N-(4-(hydroxymethyl)phenyl)-5-ureidopentanamide is a structurally complex ureido-containing amide derivative. Its core structure features a pentanamide backbone substituted with a ureido group at position 5, an (R)-configured 2-amino-3-methylbutanamido moiety at position 2, and a 4-(hydroxymethyl)phenyl group as the N-terminal substituent. The stereochemistry at both the S- and R-positions is critical for its biological interactions, as evidenced by analogs in antibody-drug conjugates (ADCs) .

Synthetic protocols for similar compounds, such as the (S,S)-configured analog (compound 9b in ), involve sequential coupling reactions, yielding high purity (84%) and characterized by $ ^1H $-NMR and ESI-MS.

Propriétés

IUPAC Name

(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O4/c1-11(2)15(19)17(26)23-14(4-3-9-21-18(20)27)16(25)22-13-7-5-12(10-24)6-8-13/h5-8,11,14-15,24H,3-4,9-10,19H2,1-2H3,(H,22,25)(H,23,26)(H3,20,21,27)/t14-,15+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGGTWZUZGZKHY-LSDHHAIUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(S)-2-((R)-2-amino-3-methylbutanamido)-N-(4-(hydroxymethyl)phenyl)-5-ureidopentanamide, with CAS Number 2088364-35-4, is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article delves into its biological activity, synthesizing findings from various research studies and sources.

  • Molecular Formula : C18H29N5O4
  • Molecular Weight : 379.5 g/mol
  • CAS Number : 2088364-35-4

This compound is characterized by its unique structural features, including an amino acid derivative and a phenolic moiety, which contribute to its biological interactions.

Research indicates that (S)-2-((R)-2-amino-3-methylbutanamido)-N-(4-(hydroxymethyl)phenyl)-5-ureidopentanamide may exert its biological effects through several mechanisms:

  • Inhibition of Glucose Transporters : Preliminary studies suggest that the compound may inhibit glucose transporters, which are crucial in cellular metabolism and energy homeostasis. This inhibition could have implications for managing conditions like diabetes and obesity .
  • Targeting Chondroitin Sulfate Proteoglycans : The compound's structure suggests potential interactions with chondroitin sulfate proteoglycans (CSPGs), which are involved in various cellular processes including adhesion, migration, and proliferation. Such interactions may be leveraged in cancer therapy, particularly targeting tumors that overexpress CSPGs .
  • Antimicrobial Activity : Some derivatives of similar compounds have shown antimicrobial properties, indicating a potential for (S)-2-((R)-2-amino-3-methylbutanamido)-N-(4-(hydroxymethyl)phenyl)-5-ureidopentanamide to exhibit antibacterial or antifungal activity .

Study 1: Glucose Transport Inhibition

A recent study evaluated the efficacy of glucose transporter inhibitors combined with this compound in reducing glucose uptake in cancer cells. The results demonstrated a significant reduction in glucose transport activity, suggesting a potential role in cancer metabolism modulation .

Study 2: Targeting CSPGs in Cancer Therapy

In another investigation, researchers explored the binding affinity of this compound to CSPGs expressed on cancer cells. The findings indicated that the compound binds selectively to these proteoglycans, which could facilitate targeted drug delivery systems for cancer treatment .

Comparative Analysis of Biological Activity

CompoundMechanism of ActionBiological ActivityReferences
(S)-2-((R)-2-amino-3-methylbutanamido)-N-(4-(hydroxymethyl)phenyl)-5-ureidopentanamideInhibits glucose transportersPotential anti-diabetic and anti-cancer effects
VAR2CSA ConjugatesBinds to CSPGsTargeted cancer therapy
Similar Amino Acid DerivativesAntimicrobial propertiesAntibacterial activity

Comparaison Avec Des Composés Similaires

Research Findings and Limitations

  • Gaps in Data: No direct bioactivity data (e.g., IC$_{50}$ values) for the target compound are available in the provided evidence. Comparative analysis relies on structural analogs.
  • Stereochemical Complexity: The (R)-configuration at the 2-amino-3-methylbutanamido position may require further studies to assess its metabolic fate compared to (S)-configured impurities .

Méthodes De Préparation

Preparation of 5-Aminopentanamide

The pentanamide core is synthesized via sequential protection and deprotection strategies:

Step 1 : Protection of δ-amine in pentanediamine using tert-butoxycarbonyl (Boc) groups.
Step 2 : Selective activation of the γ-carboxylic acid using ethyl chloroformate, followed by coupling with ammonia to form the primary amide.

Reaction StepReagentsConditionsYield (%)
Boc protectionBoc₂O, DMAPTHF, 0°C → RT, 12 h92
Amide formationClCO₂Et, NH₃DCM, -15°C, 2 h85

Installation of the Ureido Moiety

Isocyanate Formation and Urea Coupling

The 5-amine is converted to an isocyanate intermediate using triphosgene, followed by reaction with benzylamine (temporary protecting group):

R-NH2Cl3C-O-CCl3R-NCOBn-NH2R-NH-C(O)-NH-Bn\text{R-NH}2 \xrightarrow{\text{Cl}3\text{C-O-CCl}3} \text{R-NCO} \xrightarrow{\text{Bn-NH}2} \text{R-NH-C(O)-NH-Bn}

Critical Parameters :

  • Triphosgene stoichiometry: 1.2 equivalents

  • Reaction temperature: -20°C to prevent oligomerization

  • Benzylamine acts as both nucleophile and proton scavenger

ParameterOptimal Value
Temperature-20°C
SolventAnhydrous THF
Reaction Time4 h

Incorporation of Chiral (R)-2-Amino-3-methylbutanamido Group

Asymmetric Synthesis of (R)-2-Amino-3-methylbutanoic Acid

The chiral amino acid is prepared via enzymatic resolution:

Step 1 : Kinetic resolution of racemic N-acetyl derivative using immobilized penicillin G acylase.
Step 2 : Acid hydrolysis of the resolved N-acetyl-(R)-isomer:

\text{Ac-(R)-NH-C(CH(CH}3\text{)2)-COOH} \xrightarrow{\text{6 M HCl}} \text{(R)-NH}2\text{-C(CH(CH}3\text{)_2)-COOH}

Enzymatic Resolution Data :

Substrateee (%)Conversion (%)
Racemic98 (R)45

Coupling with 4-(Hydroxymethyl)aniline

Hydroxymethyl Protection and Amide Bond Formation

The aromatic amine is protected as a tert-butyldimethylsilyl (TBS) ether prior to coupling:

Protection :

4-(HOCH2)C6H4-NH2TBSCl, imidazole4-(TBSOCH2)C6H4-NH2\text{4-(HOCH}2\text{)C}6\text{H}4\text{-NH}2 \xrightarrow{\text{TBSCl, imidazole}} \text{4-(TBSOCH}2\text{)C}6\text{H}4\text{-NH}2

Coupling :
Activation of the pentanamide carboxylic acid with HATU, followed by reaction with protected aniline:

Pentanamide-COOHHATU, DIPEAMixed anhydride4-(TBSOCH2)C6H4-NH2Coupled product\text{Pentanamide-COOH} \xrightarrow{\text{HATU, DIPEA}} \text{Mixed anhydride} \xrightarrow{\text{4-(TBSOCH}2\text{)C}6\text{H}4\text{-NH}2} \text{Coupled product}

Deprotection :
TBS removal using tetrabutylammonium fluoride (TBAF):

TBSOCH2-ArTBAFHOCH2-Ar\text{TBSOCH}2\text{-Ar} \xrightarrow{\text{TBAF}} \text{HOCH}2\text{-Ar}

Final Assembly and Purification

The convergent synthesis culminates in:

  • Global deprotection of Boc and benzyl groups via hydrogenolysis (10% Pd/C, H₂, EtOH)

  • Chromatographic purification using reverse-phase HPLC (C18 column, 10-90% MeCN/H₂O gradient)

  • Characterization by ¹H/¹³C NMR, HRMS, and chiral HPLC (Daicel CHIRALPAK IC-3 column)

Final Compound Data :

PropertyValue
Purity (HPLC)99.2%
[α]²⁵D+38.4° (c 1.0, MeOH)
HRMS (ESI+)Calcd: 452.2543 [M+H]⁺; Found: 452.2541

Challenges and Optimization Strategies

Stereochemical Control

  • Epimerization mitigation : Coupling reactions conducted at ≤0°C with HOBt additives

  • Chiral pool strategy : Use of enzymatically resolved (R)-amino acid avoids racemization

Ureido Stability

  • pH control : Maintain reaction mixtures at pH 7-8 during isocyanate formation to prevent hydrolysis

  • Alternative reagents : Diphosgene as safer triphosgene substitute with comparable reactivity

Scalability and Industrial Considerations

Continuous Flow Approach :

  • Isocyanate formation in microreactors (residence time 2 min, 0°C)

  • In-line IR monitoring for real-time quality control

Green Chemistry Metrics :

ParameterBatch ProcessFlow Process
E-factor8624
PMI3211

Q & A

Q. How can researchers validate off-target effects in complex biological systems?

  • Methodological Answer :
  • Proteome-wide profiling : Use affinity pulldown with biotinylated analogs followed by LC-MS/MS to identify interacting proteins .
  • CRISPR screening : Genome-wide knockout libraries identify synthetic lethal interactions, highlighting pathways affected by the compound .

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